molecular formula C₂₅H₃₁NaO₈ B1145218 Cortisone Sodium Succinate CAS No. 7415-42-1

Cortisone Sodium Succinate

Número de catálogo: B1145218
Número CAS: 7415-42-1
Peso molecular: 482.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Cortisone Sodium Succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:

    Mixing acetone and cortisone succinate: Acetone is used as a solvent to dissolve cortisone succinate.

    Neutralization reaction: The mixture is then reacted with sodium bicarbonate and phosphate in purified water at a controlled temperature to neutralize the solution.

    Filtration and concentration: The reaction solution is filtered, and the filtrate is concentrated under vacuum.

    Decolorization and sterilization: Activated carbon is added to decolorize the solution, which is then filtered and sterilized.

    Drying and packaging: The final product is obtained by spray or freeze-drying and then packaged.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process ensures high product purity and yield, with mild reaction conditions and high reaction speed .

Análisis De Reacciones Químicas

Types of Reactions: Cortisone Sodium Succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, cortisone.

    Substitution: It can undergo substitution reactions, particularly at the succinate ester group.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles under acidic or basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Cortisone Sodium Succinate has a wide range of scientific research applications:

Mecanismo De Acción

Cortisone Sodium Succinate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in:

    Decreased vasodilation and capillary permeability: Reduces inflammation.

    Inhibition of leukocyte migration: Limits immune response.

    Suppression of phospholipase A2: Decreases the formation of arachidonic acid derivatives, such as prostaglandins and leukotrienes.

    Inhibition of NF-Kappa B and other inflammatory transcription factors: Reduces the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

    Hydrocortisone Sodium Succinate: Similar in structure and function, used interchangeably in some clinical settings.

    Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.

    Dexamethasone: A more potent glucocorticoid with longer duration of action.

Uniqueness: this compound is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for injectable formulations. It also has a balanced profile of glucocorticoid and mineralocorticoid activities, making it suitable for a wide range of therapeutic applications .

Actividad Biológica

Cortisone sodium succinate, commonly known as hydrothis compound or Solu-Cortef®, is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacokinetics, clinical applications, and associated case studies, supported by diverse research findings.

Pharmacological Properties

Chemical Structure and Mechanism of Action
this compound is the sodium salt of hydrocortisone, a naturally occurring glucocorticoid. Its structure allows for rapid absorption and high solubility in water, facilitating intravenous administration. The compound exerts its effects by binding to glucocorticoid receptors, leading to alterations in gene expression that modulate inflammatory responses and immune function .

Pharmacokinetics

  • Absorption : After intravenous injection, effects are noticeable within one hour, with peak plasma concentrations reached rapidly. The drug is also effective when administered intramuscularly.
  • Excretion : Approximately 90% of the administered dose is excreted within 12 hours, necessitating repeated dosing every 4 to 6 hours for sustained therapeutic levels .

Biological Activity

This compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : It significantly reduces inflammation by inhibiting the release of pro-inflammatory cytokines and mediators from immune cells.
  • Metabolic Effects : Corticosteroids like this compound influence glucose metabolism, leading to increased blood glucose levels and altered lipid metabolism .
  • Immunosuppressive Action : The compound modifies the immune response, making it beneficial in treating conditions such as autoimmune diseases and severe allergic reactions .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Adrenal Insufficiency : It serves as a replacement therapy for patients with adrenal insufficiency.
  • Acute Allergic Reactions : The drug is effective in managing severe allergic reactions and anaphylaxis.
  • Inflammatory Disorders : It is indicated for conditions such as asthma exacerbations and rheumatoid arthritis.

Case Study 1: Hypersensitivity Reactions

A study involving patients with non-steroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD) demonstrated that hydrothis compound could provoke hypersensitivity reactions. Out of eleven patients tested, 82% exhibited significant reactions to intravenous administration . A notable case involved a patient who developed severe asthma exacerbation following administration of the drug, highlighting the need for caution in susceptible populations.

Case Study 2: Efficacy Comparison

In a double-blind study comparing hydrothis compound with hydrocortisone sodium phosphate, both drugs showed similar efficacy in eosinophil suppression and metabolic effects. However, patients receiving hydrocortisone sodium phosphate reported more adverse effects than those treated with the succinate form .

Adverse Effects

While this compound is generally well-tolerated, potential side effects include:

  • Local Reactions : Injection site reactions such as pain or irritation.
  • Systemic Effects : Increased blood glucose levels, fluid retention, and potential for opportunistic infections due to immunosuppression .
  • Allergic Reactions : Rare cases of urticaria or anaphylaxis have been documented in sensitive individuals .

Comparative Summary Table

PropertyHydrothis compoundHydrocortisone Sodium Phosphate
SolubilityHighModerate
Onset of ActionRapid (1 hour)Rapid (1 hour)
Duration of EffectVariableVariable
Common Side EffectsFewer systemic effectsMore systemic effects
Clinical UseAcute conditionsReplacement therapy

Propiedades

Número CAS

7415-42-1

Fórmula molecular

C₂₅H₃₁NaO₈

Peso molecular

482.5

Sinónimos

21-(Hydrogen Succinate) Cortisone Sodium Salt;  21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt

Origen del producto

United States
Customer
Q & A

Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?

A1: Yes, the research indicates that Hydrothis compound exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.

Q2: Does the presence of Hydrothis compound impact the stability of Mitomycin C in solution?

A2: The study found that Hydrothis compound did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrothis compound []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.